![molecular formula C17H16N4O3 B2743920 2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108262-71-9](/img/structure/B2743920.png)
2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolopyrazinone family and has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
Antioxidant and Glucosidase Inhibitory Activities
Benzimidazole derivatives, which include structures related to 2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, have been investigated for their antioxidant activities and glucosidase inhibitory potential. A study by Özil et al. (2018) highlighted the synthesis of benzimidazoles containing morpholine skeletons, showing significant in vitro antioxidant activities and α-glucosidase inhibitory properties, surpassing the standard acarbose in effectiveness Özil, M., Parlak, C., & Baltaş, N. (2018).
Application in Synthetic Fibres
The application of related pyrazolo[1,5-a]pyrazines in synthetic fibers has been explored by Rangnekar and Puro (2007). They synthesized arylazo dyes from pyrazolo[1,5-a]pyrimidines, which were then applied to polyester fibers as disperse dyes. This research suggests potential industrial applications of similar chemical structures in textile coloring Rangnekar, D. W., & Puro, S. S. (2007).
Antitumor Potential
Gomha et al. (2018) synthesized new azoles and azolopyrimidines incorporating a morpholine moiety, demonstrating potent antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. These findings indicate the potential of morpholine-containing pyrazolo[1,5-a]pyrazines in cancer treatment Gomha, S. M., Muhammad, Z. A., Abdel‐aziz, H. M., & El-Arab, E. E. (2018).
Neuroprotective Effects
Research on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties, as studied by Sameem et al. (2017), demonstrated significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells. This suggests the potential use of morpholine-based pyrazines in neuroprotective therapies Sameem, B., Saeedi, M., Mahdavi, M., Nadri, H., Moghadam, F., Edraki, N., Khan, M. I., & Amini, M. (2017).
Tubulin Polymerization Inhibition
A study by Minegishi et al. (2015) identified a compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), that inhibits tubulin polymerization. This property is crucial in the development of cancer therapies, as it can disrupt the mitotic process in cancer cells Minegishi, H., Futamura, Y., Fukashiro, S., Muroi, M., Kawatani, M., Osada, H., & Nakamura, H. (2015).
Propriétés
IUPAC Name |
2-(morpholine-4-carbonyl)-6-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16-15-10-13(17(23)20-6-8-24-9-7-20)19-21(15)11-14(18-16)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSWZVSEXGZFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C=C(NC(=O)C3=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

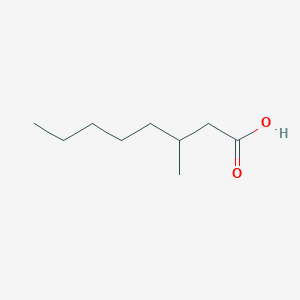
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2743839.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743841.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2743843.png)
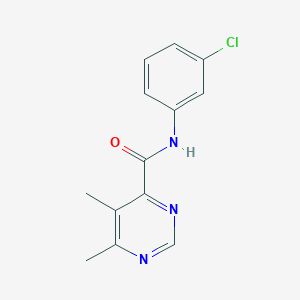
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2743847.png)
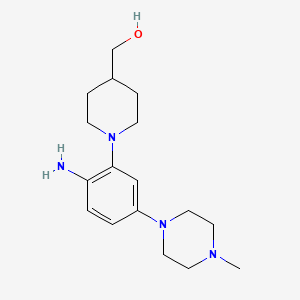
![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)
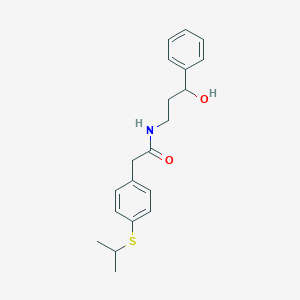
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2743853.png)
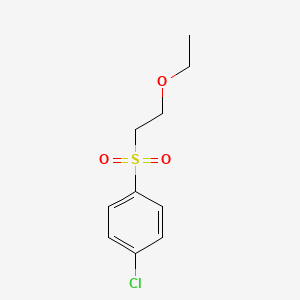
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)
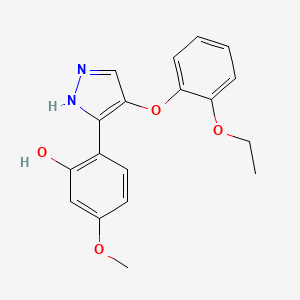
![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)